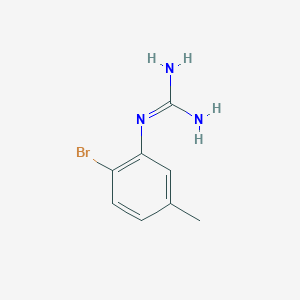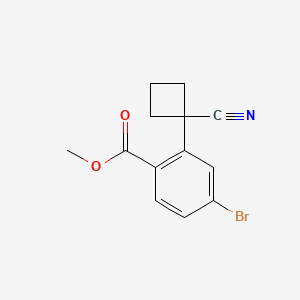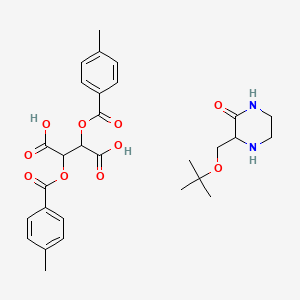
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl3FNO. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, which allows for precise control of reaction conditions and efficient handling of reactive intermediates. This method involves the use of a silicon carbide flow reactor, which ensures safe processing of corrosive reagents and high selectivity in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity of the aromatic ring.
Redox Reactions: It can undergo redox reactions, particularly in the presence of photoredox catalysts, leading to the formation of radical intermediates.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and Lewis acids, such as aluminum chloride, which facilitate the substitution reactions.
Redox Reactions: Photoredox catalysts, such as iridium or ruthenium complexes, are used to promote the formation of radical intermediates under mild conditions.
Major Products Formed
Electrophilic Substitution: The major products are typically substituted aromatic compounds, where the position of substitution is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Redox Reactions: The major products include alkylated or arylated derivatives, depending on the nature of the radical intermediates formed during the reaction.
Applications De Recherche Scientifique
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-hydroxybenzimidoyl Chloride: This compound shares a similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-N-fluoropyridinium Tetrafluoroborate: This compound contains a pyridinium core instead of a benzimidoyl core, leading to different chemical properties and uses.
Uniqueness
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the molecule. These effects influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H3Cl3FNO |
|---|---|
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
2,6-dichloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl3FNO/c8-4-1-3(11)2-5(9)6(4)7(10)12-13/h1-2,13H |
Clé InChI |
NPLISPOULZRKEC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)

![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)

![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)


![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)




